molecular formula C24H29NO B156649 D4-abiraterone CAS No. 154229-21-7

D4-abiraterone

Cat. No.: B156649
CAS No.: 154229-21-7
M. Wt: 347.5 g/mol
InChI Key: GYJZZAJJENTSTP-NHFPKVKZSA-N
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Mechanism of Action

Target of Action

D4-Abiraterone, also known as Androsta-4,16-dien-3-one, 17-(3-pyridinyl)- or Delta4-abiraterone, is a potent, irreversible, and selective inhibitor of 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme, expressed in testicular, adrenal, and prostatic tumor tissues, plays a crucial role in regulating androgen biosynthesis .

Mode of Action

This compound interacts with its target, CYP17, by inhibiting its activity. This inhibition suppresses the hydroxylation of pregnenolone and progesterone at C17 . It also blocks the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione . Furthermore, this compound has been found to act as a competitive antagonist of the androgen receptor (AR), with potency reportedly comparable to that of enzalutamide .

Biochemical Pathways

The inhibition of CYP17 by this compound results in decreased tumor testosterone and dihydrotestosterone levels . This compound also inhibits several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase . These actions collectively disrupt the androgen synthesis pathway, leading to a reduction in androgen levels, which is beneficial in the treatment of prostate cancer.

Pharmacokinetics

Abiraterone, the parent drug of this compound, has poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption . The conversion of abiraterone to this compound is dependent on the presence of the enzyme 3β-hydroxysteroid dehydrogenase .

Result of Action

The action of this compound leads to a decrease in serum testosterone and other androgens . It also inhibits dihydrotestosterone-induced AR binding of regulatory elements, and the expression of AR target genes . This results in the inhibition of dihydrotestosterone-induced cell growth, which is beneficial in the treatment of prostate cancer .

Action Environment

The interaction of this compound with vesicles and colloidal structures in the simulated fed state media containing undigested lipids and lipid digestion products enhances the solubility of both this compound and abiraterone . This interaction limits the esterase-mediated hydrolysis of abiraterone acetate and the potential of this compound to permeate . This suggests that the absorption and efficacy of this compound can be influenced by the presence of lipids and lipid digestion products in the gastrointestinal environment.

Biochemical Analysis

Biochemical Properties

D4-Abiraterone interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 . This blockage limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels .

Cellular Effects

This compound has been shown to have a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound has been found to inhibit several enzymes involved in the androgen synthesis pathway, including 3β-hydroxysteroid dehydrogenase itself, CYP17A1, and steroid 5α-reductase .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway . Notably, a competition assay demonstrated that the affinity of this compound to the AR is comparable to that of enzalutamide . This compound blocks CYP17A1 as well as its parental drug abiraterone, but also inhibits additional enzymes required for dihydrotestosterone synthesis .

Temporal Effects in Laboratory Settings

It is known that this compound has a wider range of inhibitory activity and might be more clinically effective in the treatment of patients with prostate cancer than abiraterone itself .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the androgen synthesis pathway . It interacts with enzymes such as 3β-hydroxysteroid dehydrogenase, CYP17A1, and steroid 5α-reductase .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: CB-7627 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxidized metabolites.

    Reduction: Formation of 3-keto-5α-abiraterone.

    Substitution: Formation of substituted derivatives of CB-7627.

Scientific Research Applications

CB-7627 has several scientific research applications, including:

Comparison with Similar Compounds

    Abiraterone: The parent compound of CB-7627, used in the treatment of prostate cancer.

    Enzalutamide: Another androgen receptor antagonist used in prostate cancer treatment.

    Ketoconazole: An antifungal agent that also inhibits steroidogenesis.

Uniqueness of CB-7627: CB-7627 is unique due to its dual role as a steroidogenesis inhibitor and androgen receptor antagonist. Its potency in inhibiting CYP17A1 and its ability to act as a competitive antagonist of the androgen receptor make it a valuable compound in the treatment of prostate cancer .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJZZAJJENTSTP-NHFPKVKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934961
Record name delta4-Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154229-21-7
Record name 17-(3-Pyridinyl)androsta-4,16-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154229-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-(3-Pyridyl)androsta-5,16-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta4-Abiraterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.4-ABIRATERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between D4-abiraterone and abiraterone acetate in the context of treating metastatic castration-resistant prostate cancer (mCRPC)?

A1: Abiraterone acetate (ABI), a steroidal CYP17A1 inhibitor, is a medication used to treat mCRPC. It gets converted into this compound (D4-ABI) by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B) within the body []. While both compounds exhibit anti-tumor activity, their individual contributions to the overall clinical efficacy of abiraterone acetate treatment are still being investigated.

Q2: How does the concentration of this compound in the blood relate to the effectiveness and prognosis of abiraterone acetate treatment?

A2: Research suggests that a higher concentration of this compound in the blood might actually be associated with a poorer prognosis in patients undergoing abiraterone acetate treatment for mCRPC. This observation is counterintuitive, as this compound itself has shown anti-cancer activity in preclinical studies []. The poorer prognosis might be linked to increased activity of the HSD3B enzyme, which could be driving castration resistance by boosting the production of dihydrotestosterone (DHT) from non-gonadal sources [].

Q3: Are there specific analytical challenges associated with measuring abiraterone levels for research and clinical purposes?

A3: Yes, accurately measuring abiraterone concentrations presents some specific analytical challenges. Abiraterone acetate is rapidly metabolized into the active abiraterone in the body, making the development of a sensitive and reliable analytical method essential []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) methods are commonly employed for this purpose. One challenge is abiraterone's stability, requiring careful sample handling and storage conditions [].

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